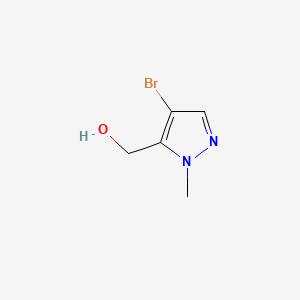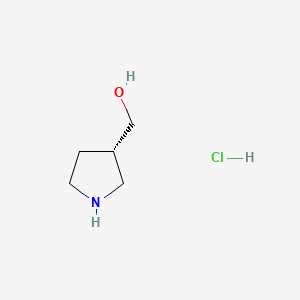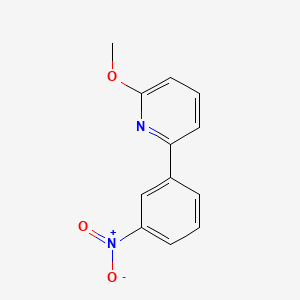![molecular formula C11H12N2O3 B578666 Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1220397-18-1](/img/structure/B578666.png)
Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-a]pyridines are a class of compounds that have attracted substantial interest due to their potential pharmaceutical applications . They are considered privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
科学的研究の応用
Chemistry and Properties of Heterocyclic Compounds
Heterocyclic compounds containing imidazole and pyridine rings, similar to Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate, exhibit a range of chemical properties and reactivities that make them of interest in various scientific research applications. The review by Boča, Jameson, and Linert (2011) discusses the chemistry and properties of compounds with 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their potential in forming complex compounds with various spectroscopic, structural, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).
Applications in Optoelectronic Materials
Research on quinazolines and pyrimidines, compounds related to this compound, has demonstrated significant potential in the development of optoelectronic materials. Lipunova et al. (2018) highlighted how incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Potential in Drug Development
Heterocyclic N-oxide derivatives, including those synthesized from imidazole and pyridine, have shown significant potential in drug development, particularly due to their versatility as synthetic intermediates and their importance in medicinal chemistry. Li et al. (2019) reviewed the organic synthesis, catalysis, and medical application potential of heterocyclic N-oxide derivatives, demonstrating their importance in the development of metal complexes, catalysts, and various medicinal applications, including as potent compounds with anticancer, antibacterial, and anti-inflammatory activity (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
将来の方向性
作用機序
Target of Action
Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate, also known as IMidazo[1,2-a]pyridine-2-carboxylic acid, 6-Methoxy-, ethyl ester, is a compound that has been found to have significant activity against certain diseases. Similar compounds with an imidazo[1,2-a]pyridine core have been reported to show significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It is known that the compound undergoes a dimroth rearrangement, which is a type of isomerization of heterocycles . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Biochemical Pathways
Compounds with a similar imidazo[1,2-a]pyridine core have been reported to exhibit significant activity against certain bacteria, suggesting that they may interfere with bacterial growth and proliferation pathways .
Result of Action
Compounds with a similar imidazo[1,2-a]pyridine core have been reported to show anti-proliferative activity against certain bacteria , suggesting that they may inhibit bacterial growth and proliferation.
Action Environment
It is known that numerous factors can affect the course of the dimroth rearrangement in heterocyclic systems, including the degree of aza-substitution in rings, the ph of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
生化学分析
Biochemical Properties
Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of enzymes involved in the synthesis and degradation of metabolic intermediates, thereby affecting the overall metabolic flux. Additionally, this compound can alter metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function. For instance, binding to transport proteins can enhance the compound’s uptake into cells, while interactions with intracellular binding proteins can affect its distribution within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
特性
IUPAC Name |
ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-13-6-8(15-2)4-5-10(13)12-9/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFQWLXXQRGZOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B578585.png)


![7-bromo-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B578595.png)
![(S)-RuCl[(p-cymene)(DM-BINAP)]Cl](/img/structure/B578596.png)




![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B578603.png)


